Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that contains a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[3,2-c]pyridine derivative followed by esterification. One common method includes the following steps:
Bromination: The starting material, pyrrolo[3,2-c]pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Esterification: The brominated intermediate is then subjected to esterification using ethanol and a strong acid catalyst like sulfuric acid. The reaction mixture is heated under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated derivative. Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The pyrrolo[3,2-c]pyridine core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Potassium carbonate, DMF, nucleophiles (amines, thiols, alkoxides)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used
Reduction: Hydrogenated derivative of the original compound
Oxidation: Oxidized derivatives with additional functional groups
Scientific Research Applications
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential drug candidates targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It is employed in chemical biology research to investigate its interactions with biological macromolecules and its mechanism of action.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate: This compound has a similar core structure but differs in the position of the bromine atom and the carboxylate group.
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde:
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: The presence of a methyl group in this compound can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ester group, which can be further modified to introduce a variety of functional groups for diverse applications.
Properties
IUPAC Name |
ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-3-6-5-12-9(11)4-7(6)13-8/h3-5,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJTTZONGOVOKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=C(C=C2N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164733 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-67-7 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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